3-Sulfanylbutyl acetate

Description

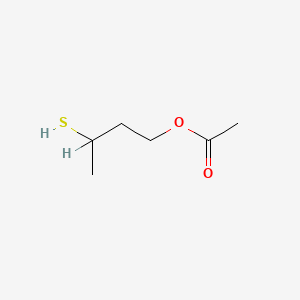

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylbutyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(9)3-4-8-6(2)7/h5,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXSGLCDVHHWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008860 | |

| Record name | 3-Sulfanylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fruit aroma | |

| Record name | (+\/-)-3-Mercapto-1-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in many non-polar solvents, Soluble (in ethanol) | |

| Record name | (+\/-)-3-Mercapto-1-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.025-1.029 | |

| Record name | (+\/-)-3-Mercapto-1-butyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89534-38-3 | |

| Record name | 1,3-Butanedithiol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89534-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-1-butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089534383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanedithiol, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-1-BUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D8DW6O2XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Metabolic Pathways Involving 3 Sulfanylbutyl Acetate

Precursor Compounds and Biotransformation Pathways

The biosynthesis of 3-sulfanylbutyl acetate (B1210297) originates from the catabolism of sulfur-containing amino acids, which are transformed through a series of enzymatic reactions to yield the final acetate ester.

Role of Cysteine and Homocysteine Catabolism (Ehrlich Pathway)

The initial step in the formation of the carbon skeleton of 3-sulfanylbutyl acetate is believed to occur via the Ehrlich pathway. This pathway describes the catabolism of amino acids into higher alcohols, also known as fusel alcohols. In this context, amino acids such as cysteine and homocysteine can serve as precursors. The Ehrlich pathway involves three main steps: transamination, decarboxylation, and reduction, ultimately converting an amino acid into an alcohol with one less carbon. While the direct conversion of cysteine or homocysteine to 3-sulfanylbutanol via this pathway is not extensively documented, the general mechanism provides a basis for the formation of the alcohol precursor.

Formation from S-Cysteine Conjugates via Enzymatic Cleavage

A more widely accepted pathway for the formation of volatile thiols involves the enzymatic cleavage of non-volatile S-cysteine conjugates. These conjugates are formed in various natural products, such as grapes, and can be later metabolized by yeast during fermentation. For analogous compounds like 3-mercaptohexanol, it has been demonstrated that they are released from their S-cysteine precursors by yeast enzymes. nih.govnih.gov It is proposed that a similar mechanism exists for 3-sulfanylbutanol, where an S-cysteine conjugate of 3-sulfanylbutanol serves as the direct precursor.

The formation of these S-cysteine conjugates can occur through the addition of cysteine to an unsaturated carbonyl compound. For example, the reaction between (E)-2-hexenal and L-cysteine leads to the formation of the cysteine conjugate of 3-mercaptohexanal. nih.gov A similar reaction could be envisioned for the precursor of 3-sulfanylbutanol.

Proposed Mechanisms for Thiol Release (e.g., Modified Strecker Degradation)

The release of the free thiol, 3-sulfanylbutanol, from its S-cysteine conjugate is a crucial step. This is primarily accomplished by the action of yeast enzymes with β-lyase activity. nih.gov These enzymes, such as carbon-sulfur lyases, are capable of cleaving the C-S bond in the cysteine conjugate, releasing the volatile thiol, pyruvate, and ammonia.

While the primary mechanism is enzymatic cleavage, other reactions like the Strecker degradation could potentially contribute to the formation of sulfur compounds. The Strecker degradation involves the reaction of an α-dicarbonyl compound with an amino acid, leading to the formation of an aldehyde and other flavor compounds. A modified version of this reaction could potentially be involved in the release of thiols, although this is less established than the direct enzymatic cleavage by β-lyases.

Enzymatic Esterification of Sulfanyl (B85325) Alcohols (e.g., 3-mercaptohexan-1-ol to 3-mercaptohexyl acetate)

Once the free 3-sulfanylbutanol is released, it can undergo esterification to form this compound. This reaction is catalyzed by alcohol acetyltransferases (AATs), enzymes produced by yeast. nih.gov These enzymes transfer an acetyl group from acetyl-CoA to an alcohol, forming an acetate ester. The expression and activity of these AATs are influenced by fermentation conditions and the specific yeast strain. The enzymatic esterification of various alcohols, including fusel alcohols and other volatile compounds, is a well-known phenomenon in yeast metabolism. nih.govnih.gov

Microbial Contributions to this compound Formation

Microorganisms, and in particular yeast, are central to the formation of this compound during fermentation.

Yeast Metabolism (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae, the primary yeast used in baking and brewing, is instrumental in the biosynthesis of this compound. This yeast possesses the enzymatic machinery necessary for all the key steps in the proposed pathway.

Uptake of Precursors: S. cerevisiae can take up S-cysteine conjugates from the fermentation medium.

Thiol Release: It possesses β-lyase enzymes that cleave these conjugates to release the free thiol, 3-sulfanylbutanol. nih.gov

Esterification: S. cerevisiae produces alcohol acetyltransferases that catalyze the final esterification step to form this compound. nih.gov

The efficiency of these processes can vary significantly between different strains of S. cerevisiae, leading to different flavor profiles in the final product.

| Enzyme | Function | Organism |

| β-lyase | Cleavage of S-cysteine conjugates to release thiols | Saccharomyces cerevisiae |

| Alcohol Acetyltransferase (AAT) | Esterification of alcohols to form acetate esters | Saccharomyces cerevisiae |

Bacterial Metabolism (e.g., Eubacterium limosum)

Eubacterium limosum is a strictly anaerobic bacterium known for its acetogenic metabolism, primarily producing acetate from various substrates, including C1 compounds like methanol, carbon monoxide, and carbon dioxide with hydrogen. While direct metabolic pathways for this compound have not been specifically documented in E. limosum, its known metabolic activities provide a basis for understanding how related compounds could be processed. The bacterium's core metabolism involves the synthesis and secretion of organic acids, which are fundamental precursors for esters.

E. limosum is notable for its production of not only acetate but also butyrate (B1204436), particularly during growth on substrates like glucose and methanol. nih.govnih.govresearchgate.net Batch fermentation studies have shown that while acetate is the main product under most conditions, butyrate formation occurs in the stationary growth phase. nih.govresearchgate.net For instance, when grown on methanol, a butyrate-to-acetate ratio of 0.33:1 has been observed. nih.gov This production of short-chain fatty acids demonstrates the bacterium's capacity to generate the carboxylic acid moieties required for ester formation.

Furthermore, all bacteria, including E. limosum, require sulfur for growth and assimilate it to synthesize essential molecules like the amino acids cysteine and methionine. wikipedia.org This involves the reduction of inorganic sulfur sources and their incorporation into organic molecules. wikipedia.org Although the specific enzymes for metabolizing sulfanyl-alcohols or their acetate esters in E. limosum are not characterized, the bacterium possesses the fundamental pathways for both sulfur compound assimilation and organic acid production, which are prerequisites for the potential biosynthesis or degradation of sulfur-containing esters.

The table below summarizes the key metabolic products of Eubacterium limosum KIST612 from different carbon sources, highlighting its capacity to produce organic acids.

| Carbon Source | Major Products | Minor Products | Butyrate Production Phase | Reference |

| H₂ + CO₂ | Acetate | - | Not Observed | nih.gov |

| Carbon Monoxide (CO) | Acetate | Butyrate (in evolved strains) | - | frontiersin.org |

| Formate (B1220265) | Acetate | - | Not Observed | nih.govresearchgate.net |

| Glucose | Acetate | Butyrate | Stationary Phase | nih.gov |

| Methanol | Acetate | Butyrate, Isobutyrate | Stationary Phase | nih.govnih.gov |

General Acetate-Forming Pathways in Fermentative Bacteria (e.g., succinyl-CoA:acetate CoA-transferase and succinyl-CoA synthetase pathway)

In many fermentative bacteria, the primary pathway for acetate production involves the enzymes phosphotransacetylase (Pta) and acetate kinase (AckA), which convert acetyl-CoA to acetate while generating a molecule of ATP. However, an alternative pathway has been identified in a diverse range of bacteria that utilizes two different enzymes: succinyl-CoA:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS) . asm.orgnih.gov

This two-step pathway represents a different strategy for acetate formation and energy conservation. asm.org

Succinyl-CoA:acetate CoA-transferase (SCACT) : This enzyme catalyzes the transfer of Coenzyme A (CoA) from acetyl-CoA to succinate, producing acetyl-CoA and succinate. The reaction is:

Succinyl-CoA + Acetate ⇌ Succinate + Acetyl-CoA uniprot.org

In the context of acetate formation, the enzyme operates in the reverse direction, transferring CoA from succinyl-CoA to acetate. However, in the acetate-forming pathway of interest, SCACT directly forms acetate from acetyl-CoA by transferring the CoA to succinate. asm.orgnih.gov This enzyme is crucial in organisms that need to manage high concentrations of acetate, such as Acetobacter aceti. uniprot.orgnih.gov

Succinyl-CoA Synthetase (SCS) : This enzyme then catalyzes the conversion of succinyl-CoA to succinate, coupled with substrate-level phosphorylation to generate ATP (or GTP). The reaction is:

Succinyl-CoA + NDP + Pi ⇌ Succinate + CoA + NTP (where N is adenosine (B11128) or guanosine) nih.gov

This SCACT/SCS pathway was initially thought to be absent in prokaryotes but has now been discovered in various fermentative bacteria, including Cutibacterium granulosum and over 30 other species across five different phyla. asm.orgnih.gov Its operation is particularly important for anaerobes as it enhances energetic efficiency by using one enzyme for two reactions and requires only one ATP equivalent for acetate activation. nih.gov

The table below compares the traditional Pta-AckA pathway with the SCACT-SCS pathway for acetate formation.

| Feature | Pta-AckA Pathway | SCACT-SCS Pathway |

| Key Enzymes | Phosphotransacetylase (Pta), Acetate Kinase (AckA) | Succinyl-CoA:acetate CoA-transferase (SCACT), Succinyl-CoA Synthetase (SCS) |

| Primary Substrate | Acetyl-CoA | Acetyl-CoA, Succinate |

| Intermediate | Acetyl phosphate | Succinyl-CoA |

| Energy Conservation | 1 ATP produced per acetate | 1 ATP (or GTP) produced via SCS |

| Prevalence | Very common in bacteria | Found in diverse fermentative bacteria, but less common than Pta-AckA |

| Reference | nih.gov | asm.orgnih.gov |

Chemical Precursors in Food Processing (e.g., organic acids)

This compound is a volatile sulfur compound (VSC), a class of molecules that significantly influences the aroma and flavor of many fermented foods and beverages, even at very low concentrations. nih.gov The formation of such sulfur-containing esters during food processing, like winemaking, is not from the direct addition of the final compound but from the microbial transformation of non-volatile precursors present in the raw materials. nih.govoenobrands.com

The biosynthesis of analogous compounds, such as 3-mercaptohexyl acetate (3MHA) in wine, provides a well-studied model. 3MHA is a potent aroma compound responsible for tropical fruit notes. oenobrands.com It is formed by yeast during alcoholic fermentation from odorless precursors found in grape juice. oenobrands.comnih.gov These precursors are typically sulfur-containing amino acid conjugates, such as S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-L-glutathione (GSH-3MH). acs.org

The process involves two key stages:

Release of the Thiol Alcohol : Yeast enzymes, specifically carbon-sulfur lyases, cleave the C-S bond in the precursor (e.g., Cys-3MH) to release the free thiol alcohol, 3-mercaptohexan-1-ol (3MH). acs.org

Esterification : The released alcohol (3MH) is then esterified by yeast through the action of an alcohol acetyltransferase (AAT). This enzyme transfers an acetyl group from acetyl-CoA to the alcohol, forming the final acetate ester (3MHA). acs.org

The acetyl-CoA used in this reaction is a central metabolite derived from the catabolism of sugars and organic acids present in the food matrix. nih.gov Therefore, organic acids serve as indirect chemical precursors by fueling the central metabolism that provides the "acetate" portion of the final ester. The formation of VSCs can also arise from the degradation of sulfur-containing amino acids like methionine. nih.gov

| Compound Type | Role in VSC Ester Formation | Example Precursor/Intermediate | Final Product Example | Reference |

| Amino Acid Conjugates | Source of the sulfanyl-alcohol backbone | S-3-(hexan-1-ol)-L-cysteine | 3-Mercaptohexyl acetate (3MHA) | acs.org |

| Organic Acids / Sugars | Source of acetyl-CoA for esterification | Acetyl-CoA | 3-Mercaptohexyl acetate (3MHA) | nih.gov |

| Sulfur Amino Acids | General source of volatile sulfur compounds | Methionine | Dimethyl sulfide, Methanethiol | nih.gov |

In Vitro and Model System Biosynthesis

The biosynthesis of this compound in controlled in vitro systems or engineered microbial models relies on the enzymatic combination of a precursor alcohol (3-sulfanylbutanol) and an activated acetyl group donor (acetyl-CoA). This process is typically catalyzed by an alcohol acetyltransferase (AAT) , a class of enzymes responsible for the formation of many flavor- and fragrance-active acetate esters in nature.

In model systems, such as engineered Escherichia coli or yeast (Saccharomyces cerevisiae), the production of a target acetate ester can be achieved by:

Establishing a metabolic pathway to produce the desired alcohol precursor.

Introducing and expressing a gene that codes for a suitable AAT enzyme.

The enzyme Atf1p from S. cerevisiae is a well-characterized AAT that is highly specific for acetyl-CoA as the acyl donor but is promiscuous regarding its alcohol co-substrate. researchgate.net This promiscuity makes it a candidate for the synthesis of various acetate esters, potentially including this compound, provided the corresponding sulfanyl-alcohol is available. Research has shown that Eat1-like enzymes from yeasts can also catalyze thiolysis, where a thiol acts as the nucleophile to produce a thioester, demonstrating the versatility of these acyltransferases in forming sulfur-containing compounds. frontiersin.org

In vitro synthesis offers a more direct approach, where purified components are combined under controlled conditions. The enzymatic synthesis of thioesters, for example, has been demonstrated using lipases in microreactors, combining thiols with vinyl esters as acyl donors. mdpi.com A similar system for this compound would involve:

Enzyme : A purified alcohol acetyltransferase or a suitable lipase.

Substrates : 3-sulfanylbutanol and an acetyl donor like acetyl-CoA or vinyl acetate.

Reaction Conditions : Optimized buffer, pH, and temperature to ensure enzyme stability and activity.

These model systems are crucial for studying enzyme kinetics, optimizing production pathways, and creating sustainable methods for producing high-value flavor and fragrance compounds. researchgate.net

| System | Approach | Key Components | Potential Product | Reference |

| Engineered Microorganism | Metabolic engineering to express a biosynthetic pathway. | Host (E. coli, yeast), pathway for 3-sulfanylbutanol, alcohol acetyltransferase (e.g., Atf1p). | This compound | researchgate.netresearchgate.net |

| In Vitro Enzymatic Synthesis | Combining purified substrates and enzymes in a controlled reaction. | Purified AAT or lipase, 3-sulfanylbutanol, acetyl-CoA or vinyl acetate. | This compound | frontiersin.orgmdpi.com |

Chemical Synthesis Approaches for 3 Sulfanylbutyl Acetate

Acid-Catalyzed Esterification Methods

A primary and straightforward method for synthesizing 3-sulfanylbutyl acetate (B1210297) is through acid-catalyzed esterification, often referred to as Fischer-Speier esterification. This reaction involves the condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of 3-sulfanylbutyl acetate, the reactants are 3-mercaptobutanol and acetic acid, with a catalyst such as concentrated sulfuric acid.

The reaction mechanism begins with the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of 3-mercaptobutanol then performs a nucleophilic attack on this activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound. To favor the formation of the product, the equilibrium can be shifted to the right by using an excess of one reactant or by removing water as it is formed.

The precursor, 3-mercaptobutanol, can be prepared through methods like the reaction of corresponding alkyl halides with thiourea, followed by hydrolysis to yield the thiol group .

Table 1: Reaction Components for Fischer-Speier Esterification of this compound

| Role | Compound | Structure |

| Alcohol | 3-Mercaptobutanol | CH₃CH(SH)CH₂CH₂OH |

| Carboxylic Acid | Acetic Acid | CH₃COOH |

| Catalyst | Sulfuric Acid | H₂SO₄ |

| Product | This compound | CH₃CH(SH)CH₂CH₂OC(O)CH₃ |

| Byproduct | Water | H₂O |

Combinatorial Synthesis Strategies for Sulfanyl (B85325) Esters

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of compounds, known as a library, which can be valuable for applications such as flavor analysis or drug discovery. This approach has been successfully applied to the synthesis of mercapto esters nih.gov. The strategy involves the parallel synthesis of a diverse set of esters from a collection of different alcohols and carboxylic acids (or their derivatives).

In a study focused on the sensorial properties of various mercapto acetates, combinatorial chemistry was used to synthesize 21 different mercapto acetates from α,β-unsaturated ketones and aldehydes in a short timeframe nih.gov. Another approach developed a "one-pot" method for creating a library of S-methyl thioesters by reacting methyl chlorothiolformate with a variety of carboxylic acids nih.gov. These methods illustrate that by systematically varying the thiol-containing alcohol and the acyl donor, a diverse library of sulfanyl esters can be generated efficiently.

For a combinatorial synthesis of this compound analogs, one could use a multi-well plate format where each well contains 3-mercaptobutanol and a different carboxylic acid. After the addition of an activating agent and/or catalyst, a library of esters with varying acyl chains is produced.

Table 2: Example of a Combinatorial Library Based on Mercapto Esters

| Thiol Precursor | Acyl Donor | Resulting Mercapto Ester |

| 3-Mercaptohexanol | Acetic Anhydride (B1165640) | 3-Mercaptohexyl acetate nih.gov |

| 3-Methyl-3-mercaptobutanol | Acetic Anhydride | 3-Methyl-3-mercaptobutyl acetate nih.gov |

| Various Alcohols | Various Carboxylic Acids | Library of various esters acs.org |

| Various Phenols | Various Acyl Chlorides | Library of chemiluminescent esters acs.org |

Stereoselective Synthesis of Sulfanyl Acetate Isomers (e.g., (S)-3-mercapto-1-heptyl acetate)

Many bioactive molecules exist as single stereoisomers, making stereoselective synthesis a critical area of chemical research. The synthesis of specific isomers of sulfanyl acetates, such as (S)-3-mercapto-1-heptyl acetate, requires precise control over the stereochemistry at the chiral center.

Several strategies can be employed to achieve this. One common approach is the use of chiral catalysts or auxiliaries. For instance, the enantioselective synthesis of related chiral thiols and thioethers has been accomplished through methods like the sulfa-Michael addition of thiols to α,β-unsaturated compounds using a chiral organocatalyst researchgate.netrsc.org. This approach can establish a stereocenter with high enantioselectivity.

Another strategy involves the stereoselective reduction of a ketone precursor. For the synthesis of (S)-3-mercapto-1-heptyl acetate, one could start with 3-oxo-1-heptyl acetate. The ketone could be protected, followed by the introduction of a thiol group. Alternatively, a more direct route would involve the asymmetric reduction of the keto-thioacetate precursor, S-(1-acetylheptan-3-yl) ethanethioate, using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to set the desired (S)-stereochemistry at the C3 position. High stereoselectivity in the synthesis of chiral thioacetates has been demonstrated in the preparation of pinane-type γ-ketothioacetates nih.gov.

Table 3: Plausible Stereoselective Synthesis Route for (S)-3-mercapto-1-heptyl acetate

| Step | Reaction | Description |

| 1 | Acylation | Hept-1-en-3-one is reacted with a thioacid (e.g., thioacetic acid) in a Michael addition. |

| 2 | Asymmetric Reduction | The resulting 3-(acetylthio)heptan-1-one is reduced using a chiral catalyst (e.g., chiral borane reagent) to stereoselectively form the (S)-alcohol. |

| 3 | Esterification | The hydroxyl group of (S)-3-(acetylthio)heptan-1-ol is acetylated using acetic anhydride or acetyl chloride. |

| 4 | Deprotection | The acetyl group on the sulfur is selectively removed to yield the final product, (S)-3-mercapto-1-heptyl acetate. |

Synthesis of Related Sulfanyl Acetate Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Analogs can be created by modifying either the alcohol (sulfanyl) portion or the acid (acetate) portion of the molecule. A variety of synthetic methods are available for this purpose.

For instance, different thioesters can be synthesized through the dehydrogenative coupling of various alcohols and thiols, a method noted for its atom economy researchgate.net. Another versatile method involves the simultaneous activation of carboxylic acids and alcohols using reagents like triphenylphosphine/N-bromosuccinimide, with a sulfur transfer reagent like benzyltriethylammonium tetrathiomolybdate (B108656) to form the thioester researchgate.net. Visible-light-mediated synthesis using thiocarboxylic acids as dual reagents also provides a modern approach to creating a wide range of thioesters under mild conditions organic-chemistry.org.

A specific example is the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives, which involves the reaction of a substituted benzothiazole (B30560) with chloroethylacetate. This demonstrates how complex heterocyclic structures can be incorporated into the sulfanyl acetate framework.

Table 4: Examples of Sulfanyl Acetate Analogs and Their Synthesis

| Analog Class | Example Compound | General Synthetic Approach |

| Heterocyclic Sulfanyl Acetates | Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate | Reaction of a heterocyclic thiol with an α-halo ester. |

| Aryl Thioesters | S-Phenyl thioacetate | Palladium-catalyzed carbonylation or reaction of a thioacid with an aryl halide researchgate.net. |

| Varied Alkyl Chain Thioesters | S-Octyl thioacetate | Reaction of octanethiol with acetic anhydride or coupling of octanol (B41247) and thioacetic acid researchgate.net. |

| Functionalized Thioesters | Peptide Thioesters | Solid-phase peptide synthesis techniques followed by cleavage with a thioester-forming reagent nih.gov. |

Degradation and Stability Studies of 3 Sulfanylbutyl Acetate

Degradation Kinetics in Complex Matrices (e.g., Wine Aging)

In complex matrices like wine, the degradation of acetate (B1210297) esters, including sulfur-containing ones like 3-sulfanylbutyl acetate, is a key process during aging. The primary mechanism of degradation is hydrolysis, where the ester is cleaved back into its constituent alcohol (3-sulfanylbutanol) and acetic acid. This reaction is influenced by factors such as pH, temperature, and ethanol (B145695) content.

During bottle aging, the concentration of many acetate and ethyl esters tends to decrease over time due to this hydrolysis. mdpi.comnih.govnih.gov The rate of this degradation is accelerated at higher storage temperatures. mdpi.comnih.gov For instance, the concentration of volatile acetic acids, such as isoamyl acetate and hexyl acetate, diminishes with time in storage, and a higher temperature speeds up this hydrolysis rate. mdpi.comnih.gov Similarly, varietal thiols like 3-mercaptohexanol acetate also see decreased concentrations due to hydrolysis. mdpi.comnih.gov Thioacetates, in general, can act as a reservoir of aroma compounds, slowly hydrolyzing over time during wine aging to release the potent parent thiol and acetate. ucdavis.edu

While high concentrations of certain esters can be considered a defect, at lower concentrations, they contribute to the complexity and desirable fruity and floral notes of the wine. ucdavis.edu The balance between ester formation (esterification) and degradation (hydrolysis) is dynamic. nih.gov Factors within the wine matrix, such as a high ethanol content, can delay the hydrolysis of some esters. mdpi.comnih.gov The degradation of these volatile compounds can lead to a reduction in the wine's fruity and floral bouquet. nih.gov

Table 1: Factors Influencing Acetate Ester Degradation in Wine

| Factor | Influence on Degradation | Primary Mechanism | Reference |

|---|---|---|---|

| Temperature | Higher temperatures accelerate degradation. | Increases the rate of hydrolysis. | mdpi.comnih.gov |

| pH | Lower pH (more acidic conditions) promotes degradation. | Acid-catalyzed hydrolysis. | nih.gov |

| Aging Time | Concentrations generally decrease over time. | Progressive hydrolysis. | mdpi.comnih.govucdavis.edu |

| Ethanol Content | High ethanol content can delay degradation. | Shifts the equilibrium away from hydrolysis. | mdpi.comnih.gov |

Influence of Processing Conditions on Compound Stability (e.g., Roasting, Drying)

Processing conditions involving heat, such as roasting, can significantly impact the stability of flavor compounds. For sulfur-containing esters, thermal stability is crucial. Studies on the closely related compound, 3-mercapto-3-methylbutyl acetate, in coffee drink models provide insight into the stability of such molecules during heat processing. Research shows that 3-mercapto-3-methylbutyl acetate exhibits high stability during heating across a pH range of 3 to 7. acs.orgnih.gov In contrast, the formate (B1220265) ester counterpart (3-mercapto-3-methylbutyl formate) degrades significantly under the same conditions, indicating that the acetate moiety confers considerable thermal stability to the molecule. acs.orgnih.gov

In a study comparing the stability of 3-mercapto-3-methylbutyl esters in a coffee drink adjusted to different pH levels, the acetate form showed high residual ratios after heat processing at both pH 5.0 and 6.5. acs.orgnih.gov This suggests that this compound would likely demonstrate similar robustness during thermal processes like pasteurization or roasting.

Information regarding the specific impact of drying on this compound is not extensively detailed in the available literature. However, drying processes typically involve the application of heat and the removal of water, which could potentially lead to some degradation or volatilization of the compound.

Enzymatic Degradation of Acetate Moieties (general acetate degradation)

The acetate moiety of this compound is susceptible to enzymatic hydrolysis by a class of enzymes known as esterases or lipases. nih.govnih.gov These enzymes are widespread in biological systems and are used in various industrial applications. nih.gov Their natural function often involves the cleavage (hydrolysis) of ester bonds to produce an alcohol and a carboxylic acid. nih.govsoton.ac.uk

The enzymatic degradation of acetate esters is a well-documented process. For example, esterases are known to hydrolyze short-chain fatty acid esters and prefer water-soluble substrates. nih.gov The efficiency of this enzymatic deacetylation can be influenced by several factors, including the structure of the substrate, such as chain length and the degree of substitution. mdpi.comresearchgate.net Lipases, such as those from Candida antarctica (e.g., Novozym 435), are particularly effective and are known to function in diverse reaction media and at high temperatures. nih.govnih.gov

This enzymatic hydrolysis is a key consideration in food science, as many flavor-active esters can be modified by endogenous or exogenous enzymes. soton.ac.uk The process is generally predicted to be rapid and complete for many simple flavoring esters. soton.ac.uk Therefore, in a biologically active matrix, the stability of this compound could be compromised by the presence of active esterase enzymes, leading to the release of 3-sulfanylbutanol and acetic acid.

Thermal Stability Profiles (of related 3-mercapto-3-methylbutyl esters)

The thermal stability of sulfur-containing esters is of significant interest in food processing. Studies on 3-mercapto-3-methylbutyl esters, which are structurally analogous to this compound, provide valuable data on this topic.

Research investigating the effect of pH on the thermal stability of these compounds found that 3-mercapto-3-methylbutyl acetate is notably stable during heat processing over a pH range of 3 to 7. acs.orgnih.gov In contrast, 3-mercapto-3-methylbutyl formate shows much lower thermal stability, with its degradation being highly dependent on pH. acs.orgnih.gov The formate ester's concentration was found to decrease drastically during heat processing in a coffee drink, while the acetate ester's concentration remained high. acs.orgnih.gov This suggests that the stability is inherent to the structure of the ester group itself. acs.org

General studies on the pyrolysis of aliphatic polyesters show that they begin to degrade at around 275°C via random scission of the ester linkage. dtic.mil For simpler esters, thermal decomposition often occurs through an elimination reaction when a β-hydrogen atom is available in the alcohol portion of the molecule. dtic.mil

Table 2: Comparative Thermal Stability of 3-Mercapto-3-methylbutyl Esters

| Compound | Condition | Stability Observation | Reference |

|---|---|---|---|

| 3-Mercapto-3-methylbutyl Acetate | Heat processing in coffee drink (pH 5.0 and 6.5) | High residual ratios; stable. | acs.orgnih.gov |

| 3-Mercapto-3-methylbutyl Acetate | Aqueous solution (pH 3-7) with heating | Stable across all tested pH values. | acs.orgnih.gov |

| 3-Mercapto-3-methylbutyl Formate | Heat processing in coffee drink (pH 5.0 and 6.5) | Concentration drastically decreased; unstable. | acs.orgnih.gov |

| 3-Mercapto-3-methylbutyl Formate | Aqueous solution (pH 3-7) with heating | Stability is pH-dependent, with a maximum at pH 4.0. | acs.orgnih.gov |

Advanced Analytical Methodologies for 3 Sulfanylbutyl Acetate Characterization and Quantification

Gas Chromatography-Based Techniques

Gas chromatography (GC) stands as the cornerstone for the analysis of volatile and semi-volatile compounds like 3-sulfanylbutyl acetate (B1210297). Its high resolving power allows for the separation of complex mixtures, a crucial step before detection and quantification.

GC-Mass Spectrometry (GC-MS, GC-QTOF-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of 3-sulfanylbutyl acetate. In GC-MS, the gas chromatograph separates the volatile compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries.

For the analysis of this compound, the electron ionization (EI) mode is commonly used. The mass spectrum of a related compound, 3-mercapto-3-methyl-1-butyl acetate, shows characteristic fragment ions (m/z) with the top three peaks at 43, 69, and 41. These fragments are indicative of the acetate and branched thiol portions of the molecule.

The Kovats retention index (RI) is another critical parameter for the identification of compounds in GC. It normalizes retention times relative to a series of n-alkane standards, making it more reproducible between different instruments and laboratories. For 3-mercapto-3-methyl-1-butyl acetate, the Kovats retention index has been reported as 1080 and 1082 on a standard non-polar column and 1566 and 1568 on a standard polar column. Another source indicates a retention index of 1536 on a polar FFAP (Free Fatty Acid Phase) column.

Table 1: GC-MS Data for the Identification of 3-Mercapto-3-methyl-1-butyl acetate

| Parameter | Value | Column Type | Source |

| Top m/z Peak | 43 | - | |

| 2nd Highest m/z Peak | 69 | - | |

| 3rd Highest m/z Peak | 41 | - | |

| Kovats Retention Index | 1080, 1082 | Standard Non-Polar | |

| Kovats Retention Index | 1566, 1568 | Standard Polar | |

| Kovats Retention Index | 1536 | Polar (FFAP) |

For more complex matrices or when higher mass accuracy and resolution are required for unambiguous identification, Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) is employed. This technique provides high-resolution mass spectra, which is particularly useful for differentiating compounds with similar fragmentation patterns and for analyzing trace-level components in challenging samples like coffee.

GC-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a conventional detector (like MS or FID) and a sniffing port, where a trained panelist can assess the odor and its intensity. This method is invaluable for identifying odor-active compounds, even those present at concentrations too low for instrumental detection but above their odor threshold.

These techniques have been instrumental in identifying key sulfur-containing aroma compounds in a variety of foods and beverages.

Sulfur-Specific Detection (e.g., GC-PFPD, GC-SCD)

Given that this compound is a sulfur-containing compound, the use of sulfur-specific detectors can significantly enhance selectivity and sensitivity, especially in complex matrices where hydrocarbon interference can be a problem.

The Pulsed Flame Photometric Detector (PFPD) is a highly sensitive and selective detector for sulfur (and phosphorus) compounds. It operates by combusting the eluting compounds in a hydrogen-rich flame and measuring the light emitted from the excited sulfur species. The pulsed nature of the flame provides improved selectivity and sensitivity compared to the traditional Flame Photometric Detector (FPD). GC-PFPD has been successfully used for the analysis of volatile sulfur compounds in beverages, offering low detection limits.

The Sulfur Chemiluminescence Detector (SCD) is another highly specific and sensitive detector for sulfur compounds. In the SCD, sulfur-containing compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce an excited state of sulfur dioxide (SO2). The light emitted as SO2 returns to its ground state is measured. The SCD offers an equimolar response to sulfur compounds, meaning the signal is directly proportional to the mass of sulfur, regardless of the compound's structure. This simplifies quantification, particularly for complex mixtures of sulfur compounds. GC-SCD is a powerful tool for analyzing trace-level sulfur compounds in beer and wine.

Table 2: Application of Sulfur-Specific Detectors in Beverage Analysis

| Detector | Beverage Matrix | Key Advantages |

| GC-PFPD | Beer, other beverages | High sensitivity and selectivity for sulfur, reduced gas consumption. |

| GC-SCD | Beer, Wine | High sensitivity and selectivity, equimolar response to sulfur, no quenching from co-eluting hydrocarbons. |

Two-Dimensional Gas Chromatography (GC×GC-TOF/MS)

For exceptionally complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a fast detector like a Time-of-Flight Mass Spectrometer (TOF-MS) provides a significant increase in separation power. In GC×GC, two columns with different stationary phases are connected in series. The separation from the first dimension is subjected to a second, much faster separation on the second column. This results in a structured two-dimensional chromatogram with greatly enhanced peak capacity and resolution.

GC×GC-TOF/MS is particularly well-suited for the analysis of trace volatile sulfur compounds in complex food and beverage matrices like coffee, where they can be masked by other components in a one-dimensional separation. The high data acquisition speed of the TOF-MS is necessary to adequately sample the very narrow peaks produced by the second-dimension column. This technique allows for the detailed characterization of the volatile profile and the identification of minor but sensorially important compounds.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile compounds from various sample matrices, including fruits, beverages, and other foods. In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis.

The choice of fiber coating is critical for the efficient extraction of target analytes. For volatile sulfur compounds and esters, various fiber types can be employed depending on the specific application and matrix. HS-SPME is often coupled with GC-MS for the identification and quantification of volatile compounds in fruits and wine. The technique is valued for its simplicity, speed, and ability to achieve low detection limits.

Spectroscopic and Hybrid Techniques

While GC-based methods are predominant, spectroscopic techniques can provide complementary structural information. However, dedicated spectroscopic studies purely on this compound are not widely available in the public literature.

In principle, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) could be used to elucidate the complete chemical structure of this compound, confirming the connectivity of atoms within the molecule. Similarly, Fourier-Transform Infrared (FTIR) spectroscopy would reveal the presence of key functional groups, such as the ester carbonyl (C=O) and the thiol (S-H) groups, by their characteristic absorption bands.

Hybrid techniques, which couple a separation method with a spectroscopic detector (e.g., GC-FTIR), could also be employed for the analysis of this compound, providing both chromatographic and spectroscopic information simultaneously.

GC-Fourier Transform Infrared (GC-FTIR) Spectroscopy

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy is a powerful technique for the identification of volatile compounds separated by a gas chromatograph. As a compound elutes from the GC column, it passes through a heated lightpipe, where it is analyzed by an FTIR spectrometer. This provides real-time infrared spectra of the separated analytes.

For this compound, GC-FTIR is particularly useful for confirming the presence of specific functional groups. The FTIR spectrum would be expected to show characteristic absorption bands corresponding to:

S-H (thiol) stretching: A weak absorption band typically found in the region of 2550-2600 cm⁻¹.

C=O (ester carbonyl) stretching: A strong absorption band, usually appearing in the 1735-1750 cm⁻¹ range.

C-O (ester) stretching: Bands in the 1000-1300 cm⁻¹ region.

While GC-MS is more commonly used for identification based on mass-to-charge ratio, GC-FTIR provides complementary, non-destructive information about the molecular structure, aiding in the unambiguous identification of isomers and compounds with similar mass spectra. dtic.milnih.gov The technique's utility is demonstrated in the analysis of complex mixtures like fuels, where it can identify various organic functionalities. dtic.mil

High-Resolution Mass Spectrometry (HRMS/MS)

High-Resolution Mass Spectrometry (HRMS/MS), often coupled with liquid or gas chromatography, is a cornerstone for the sensitive and selective analysis of trace-level volatile thiols like this compound. nih.gov This technique offers significant advantages over standard quadrupole mass spectrometry.

Key Features of HRMS/MS in Thiol Analysis:

High Mass Accuracy: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule and its fragments, greatly enhancing confidence in its identification.

Enhanced Selectivity: The high resolution enables the separation of ions with very similar nominal masses (isobaric interferences), which is crucial in complex food and beverage matrices. fraunhofer.de

Tandem MS (MS/MS): This capability involves isolating a specific precursor ion (e.g., the molecular ion of a this compound derivative), fragmenting it, and then analyzing the resulting product ions. This provides structural information and a highly specific analytical signal, minimizing matrix effects. mdpi.com

In a typical workflow, thiols are first derivatized to improve their chromatographic behavior and ionization efficiency. researchgate.net For instance, derivatization with 2-phenyl-1,2-benzisoselenazol-3(2H)one endows the resulting molecule with a characteristic selenium isotopic pattern, which is easily recognized by HRMS, allowing for selective screening of unknown thiols. researchgate.net The use of HRMS/MS has enabled the detection and quantification of volatile thiols at nanogram-per-liter (ng/L) levels in alcoholic beverages. nih.gov

| Parameter | Description | Relevance to this compound |

| Mass Resolution | Ability to distinguish between ions of very similar m/z. | Crucial for separating the target analyte from matrix interferences in complex samples like wine or beer. fraunhofer.de |

| Mass Accuracy | Precision of the m/z measurement. | Allows for the confirmation of the elemental formula of the compound and its fragments. |

| MS/MS Fragmentation | Controlled fragmentation of a parent ion to produce daughter ions. | Provides structural confirmation and a highly selective detection method, improving signal-to-noise. nih.gov |

Targeted Extraction and Enrichment Methods

Given the trace concentrations of this compound, effective extraction and enrichment from the sample matrix are critical prerequisites for instrumental analysis. researchgate.net

Methods have been developed to selectively capture thiols, separating them from the bulk matrix.

p-Hydroxymercuribenzoate (pHMB): This organomercurial compound reacts specifically with the sulfhydryl (-SH) group of thiols to form a stable, non-volatile complex. researchgate.net The procedure typically involves passing the sample through a column containing a resin bound with pHMB. After non-thiol compounds are washed away, the captured thiols can be released by an appropriate eluent and subsequently analyzed. This method offers high selectivity for thiol-containing compounds. researchgate.net

Amberlite™ XAD 2 Resin: This is a nonionic, macroreticular resin made of a styrene-divinylbenzene copolymer. sigmaaldrich.comscientificlabs.co.uk It is a hydrophobic adsorbent used for extracting organic compounds from aqueous solutions. sigmaaldrich.comnih.gov Unlike pHMB, its mechanism is based on non-specific, low-energy physical interactions, adsorbing a broader range of hydrophobic and polyaromatic compounds. sigmaaldrich.comscientificlabs.co.uk While less selective than pHMB, XAD 2 is effective for general pre-concentration of aroma compounds, including thiols, from complex matrices like fried beef or biological fluids. nih.govnih.gov

| Method | Mechanism of Action | Selectivity | Typical Application |

| pHMB | Covalent bond formation with the thiol group. researchgate.net | High (Thiol-specific) | Isolation of thiols from complex biological or food samples. |

| XAD 2 Resin | Hydrophobic and polar interactions. sigmaaldrich.com | Low (Broad-spectrum for organic compounds) | General pre-concentration of aroma compounds, including thiols, from aqueous matrices. nih.gov |

In many natural sources, such as grapes, volatile thiols like this compound exist in a non-volatile, odorless precursor form. mdpi.com These precursors are typically S-conjugates, where the thiol is bound to an amino acid, such as cysteine or the tripeptide glutathione (B108866). mdpi.comencyclopedia.pub

Analyzing these precursors is crucial for understanding the aromatic potential of a product. The analytical strategy involves:

Extraction of Precursors: The polar, non-volatile S-conjugates are extracted from the sample, often using solid-phase extraction (SPE).

Enzymatic Release: The extracted precursors are then treated with a specific enzyme that possesses carbon-sulfur β-lyase activity. nih.govnih.gov This enzyme cleaves the C-S bond, releasing the free, volatile thiol (e.g., 3-mercaptohexan-1-ol, a related compound) from the cysteine or glutathione conjugate. mdpi.comnih.govnih.gov

Analysis of Released Thiol: The liberated volatile thiol is then analyzed using techniques like GC-MS.

This assay allows for the indirect quantification of the non-volatile precursors by measuring the amount of volatile thiol released. mdpi.com This approach has been fundamental in elucidating the biogenesis of varietal thiols in wine. mdpi.com

Quantitative Analysis and Relative Odor Activity Value (rOAV) Determination

Accurate quantification is essential to understand the sensory impact of this compound. Due to matrix effects—where co-extracted compounds can suppress or enhance the instrument's signal—reliable quantification in complex matrices often requires stable isotope dilution analysis (SIDA). mdpi.com In SIDA, a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) is added to the sample as an internal standard at the beginning of the sample preparation.

Odor Activity Value (OAV): Calculated as the ratio of a compound's concentration to its odor detection threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the sample's aroma. researchgate.net

Relative Odor Activity Value (rOAV): This value is used to compare the relative importance of different aroma compounds within the same sample. The compound with the highest OAV is typically assigned an rOAV of 100, and all other compounds are scaled relative to it. mdpi.com This method helps to identify the key aroma compounds that define the characteristic scent of a product. mdpi.comresearchgate.net

Novel Olfactometry-Coupled Techniques (e.g., PTR-MS, OASIS)

While GC is a standard separation technique, newer methods aim for faster, real-time analysis or a better understanding of aroma interactions.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a direct-injection mass spectrometry technique that allows for the real-time monitoring of volatile organic compounds (VOCs) without prior chromatographic separation. ionicon.comresearchgate.net It uses a soft chemical ionization method, typically with H₃O⁺ ions, which minimizes fragmentation and simplifies mass spectra. fraunhofer.deionicon.com The recent development of PTR-Time-of-Flight-MS (PTR-TOF-MS) provides high mass resolution, allowing for the separation of isobaric compounds and more confident identification. fraunhofer.de This technique is ideal for dynamic applications, such as monitoring the release of aroma compounds in real-time. researchgate.net

Chemosensory Perception and Olfactory Interactions of 3 Sulfanylbutyl Acetate

Sensory Descriptors and Aroma Characteristics

3-Sulfanylbutyl acetate (B1210297) is a volatile thiol whose sensory profile is characterized by distinct aromatic notes. Scientific studies have identified its primary sensory descriptor as "cheese". This compound is part of a larger family of sulfur-containing esters that often possess potent and multifaceted aromas. For instance, a related compound, 3-methyl-3-sulfanylbutyl acetate, is described as having fruity, sulfurous, and sweet notes. The specific "cheese" characteristic of 3-Sulfanylbutyl acetate positions it as a unique contributor to aroma profiles where such a note is relevant. It was notably identified for the first time in certain varieties of hops, indicating its relevance in the brewing industry.

Olfactory Threshold Studies

The olfactory threshold is a critical measure of an odorant's potency, defined as the minimum concentration detectable by the human sense of smell. Volatile sulfur compounds are renowned for their exceptionally low odor thresholds, meaning even minute quantities can have a significant sensory impact. While specific olfactory threshold data for this compound is not prominently

Applications of 3 Sulfanylbutyl Acetate in Food Science and Flavor Chemistry

Flavor Enhancer in Food and Beverage Formulations

3-Sulfanylbutyl acetate (B1210297) is utilized in the food industry as a flavoring agent to enhance and impart specific aromatic notes in a variety of products. Its characteristic fruity and slightly sulfury aroma can add complexity and depth to the flavor profiles of beverages and processed foods. While often used in combination with other volatile compounds, its unique sensory properties make it a valuable tool for food technologists and flavor chemists in creating appealing and distinctive products.

The application of sulfur-containing compounds, including acetate esters like 3-Sulfanylbutyl acetate, is particularly noted in the development of savory and fruit-flavored products. For instance, a Japanese patent describes a spice-like flavor-enhancing composition that can include 3-mercaptobutyl acetate to augment the fresh and pungent characteristics of spices in food products. This suggests its utility in not only fruit-based applications but also in more complex savory systems where a bright, intense flavor is desired.

The effectiveness of such flavor compounds is often dependent on their concentration and the food matrix in which they are used. The interaction with other components in the food can significantly alter the perception of the aroma. Research into the sensory properties of various volatile compounds helps in determining the optimal usage levels to achieve the desired flavor enhancement without introducing off-notes.

Table 1: Examples of Food and Beverage Categories with Potential for this compound Application

| Food/Beverage Category | Potential Flavor Contribution |

| Alcoholic Beverages (Beer & Wine) | Tropical fruit, citrus, and complex sulfury notes |

| Fruit Juices and Concentrates | Enhancement of natural fruit aromas |

| Confectionery | Unique fruity and exotic flavor profiles |

| Savory Sauces and Dressings | Brightening and enhancing spice notes |

| Roasted Coffee Products | Contributing to the characteristic roasty and fruity aroma |

Role in Varietal Aroma Characterization

The aroma of many fruits and the beverages derived from them is determined by a complex mixture of volatile organic compounds. This compound, as a member of the polyfunctional thiol family, plays a crucial role in defining the unique aromatic characteristics of certain grape and hop varieties. These compounds are often referred to as "impact compounds" because they can have a significant sensory effect even at very low concentrations.

In viticulture and enology, volatile thiols are responsible for the characteristic citrus, passion fruit, and grapefruit notes in Sauvignon Blanc wines. winetocellar.co.nzoenobrands.comencyclopedia.pub While 3-mercaptohexyl acetate and 3-mercaptohexan-1-ol are more extensively studied in this context, the presence and contribution of other sulfanylalkyl acetates are also acknowledged as part of the complex aromatic profile that distinguishes different wine varietals. winetocellar.co.nzoenobrands.com The concentration of these thiols in wine is influenced by the grape variety, viticultural practices, and the winemaking process, particularly the yeast strain used for fermentation. oenobrands.com

Similarly, in the brewing industry, the "varietal aroma" of different hop cultivars is of great interest. uclouvain.beresearchgate.net Polyfunctional thiols released from hops during the brewing process contribute significantly to the final aroma of the beer, imparting desirable fruity and tropical notes. uclouvain.be The specific thiol composition, including compounds like this compound, can be a key differentiator between hop varieties, influencing their selection for different beer styles. nih.gov For example, certain hop varieties are prized for their ability to impart a strong "Sauvignon Blanc-like" character to beers, which is largely attributed to their thiol content. nih.gov

Table 2: Contribution of Polyfunctional Thiols to Varietal Aroma

| Product | Key Polyfunctional Thiols (Examples) | Associated Aroma Descriptors | Varietal Examples |

| Wine | 3-Mercaptohexyl acetate, 3-Mercaptohexan-1-ol | Passion fruit, grapefruit, citrus, box tree winetocellar.co.nzoenobrands.com | Sauvignon Blanc, Colombard, Verdejo oenobrands.com |

| Beer (from Hops) | 4-Mercapto-4-methylpentan-2-one, 3-Sulfanyl-4-methyl-pentan-1-ol | Black currant, exotic fruit, rhubarb nih.gov | Nelson Sauvin, Tomahawk, Simcoe nih.gov |

Influence on Product Quality and Consumer Acceptability

The sensory attributes of food and beverages are primary drivers of consumer preference and acceptability. mdpi.comnih.gov The presence of desirable aroma compounds like this compound can significantly enhance the perceived quality of a product. Its contribution to pleasant fruity and complex aromas can lead to a more positive sensory experience for the consumer.

Consumer acceptance is often linked to the complexity and intensity of the flavor. Products with a more intricate and pleasant aromatic profile are often perceived as being of higher quality. Therefore, the strategic use of flavor compounds like this compound in food and beverage formulation can be a critical factor in achieving commercial success. However, it is important to note that consumer preferences can vary, and what is considered a desirable aroma in one product may not be in another.

Potential as a Flavor Marker in Specific Food Matrices (e.g., roasted coffee)

In addition to its role as a general flavor enhancer, this compound has the potential to serve as a specific flavor marker in certain food products, most notably in roasted coffee. A study identified 3-mercapto-3-methylbutyl acetate as a potent odor-active compound in roasted Arabica coffee brew. nih.gov The research demonstrated that the concentration of this compound varies significantly with the degree of roasting. nih.gov

The study found that 3-mercapto-3-methylbutyl acetate was hardly present in lightly roasted coffee beans but increased rapidly in concentration as the roasting degree intensified. nih.gov This suggests that this compound is a key contributor to the characteristic "roasty" flavor of highly roasted coffee. Its formation is directly linked to the thermal degradation of precursors present in the green coffee beans during the roasting process.

This strong correlation between the concentration of this compound and the roasting level indicates its potential as a chemical marker for the roasting degree and the resulting flavor profile of coffee. nih.gov This information could be valuable for quality control in the coffee industry, allowing for a more objective measure of the roasting process and the final product's flavor characteristics. The identification of such marker compounds is crucial for ensuring consistency and meeting consumer expectations for specific coffee flavor profiles. nih.gov

Table 3: Concentration of 3-Mercapto-3-methylbutyl Acetate in Coffee Brews at Different Roasting Degrees

| Roasting Degree (L-value) | Concentration of 3-Mercapto-3-methylbutyl Acetate (relative) | Associated Flavor Contribution |

| > 21 (Light Roast) | Very Low / Undetectable | Minimal contribution to roasty flavor |

| ~ 18 (Medium-Dark Roast) | Rapid Increase | Significant contributor to roasty and complex aroma |

| < 18 (Dark Roast) | High | Key component of the highly roasted coffee flavor |

| L-value represents the lightness of the roasted beans, with lower values indicating a darker roast. Data adapted from research by Kumazawa and Masuda (2003). nih.gov |

Future Research Directions and Emerging Areas

Elucidation of Novel Biosynthetic Pathways

Currently, the specific biosynthetic pathways responsible for the formation of 3-Sulfanylbutyl acetate (B1210297) in organisms have not been detailed in scientific literature. While general pathways for the biosynthesis of other acetate esters and sulfur-containing compounds are known, dedicated research is required to identify the specific enzymes and precursor molecules involved in the creation of 3-Sulfanylbutyl acetate. Future research should focus on identifying potential microbial or plant systems that may produce this compound and subsequently elucidating the enzymatic steps, genetic regulation, and metabolic fluxes that lead to its synthesis. Such studies could pave the way for biotechnological production methods.

Comprehensive Mapping of Occurrence Across Diverse Biological Systems

A significant gap in the current knowledge is the natural occurrence of this compound. One database of flavor and scent compounds indicates that it is not found in nature flavscents.com. However, comprehensive screening across a wider and more diverse range of biological systems—including exotic fruits, fermented products, and microbial species—has not been extensively performed. Future research efforts should employ advanced analytical techniques, such as mass spectrometry-based metabolomics, to systematically map the presence and concentration of this compound in various natural sources. This would not only clarify its role in natural aroma profiles but also identify potential biological sources for extraction or inspiration for biosynthetic production.

Advanced Modeling of Olfactory Interactions

The relationship between a molecule's structure and its perceived odor is a central theme in sensory science. For this compound, advanced computational modeling represents a promising frontier for understanding how its molecular features interact with olfactory receptors. Future research should focus on developing quantitative structure-activity relationship (QSAR) models specific to thiol acetates. researchgate.net These models could predict the odor character and intensity based on molecular descriptors such as shape, electronic properties, and vibrational frequencies. perfumerflavorist.comperfumerflavorist.com Such in-silico approaches can accelerate the design of novel fragrance ingredients and provide deeper insights into the mechanisms of olfaction, although their predictive power is still an area of active development. researchgate.netnih.gov

Investigation of Stereoisomer-Specific Sensory Contributions

This compound possesses a chiral center, meaning it can exist as two different stereoisomers (enantiomers). It is well-established in flavor and fragrance chemistry that different stereoisomers of a chiral molecule can exhibit distinct sensory properties. For example, the enantiomers of the compound carvone (B1668592) are perceived as spearmint and caraway. researchgate.net However, specific studies on the sensory attributes of the individual enantiomers of this compound are currently lacking. Future research must involve the enantioselective synthesis of each stereoisomer and their subsequent sensory evaluation through gas chromatography-olfactometry (GC-O) and trained sensory panels. nih.gov This will be crucial for determining whether one isomer is more potent or has a different odor profile, which is vital information for its application in the flavor and fragrance industry.

Development of Sustainable Production Methods

The development of green and sustainable production methods is paramount for the chemical industry. For this compound, future research should move beyond conventional synthesis and explore environmentally benign alternatives. Key areas of investigation include:

Enzymatic Synthesis : Utilizing lipases as biocatalysts for the esterification of 3-sulfanylbutanol with an acetyl group donor. nih.govmdpi.com This approach offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. scispace.com

Heterogeneous Catalysis : Developing solid acid catalysts that are stable, reusable, and non-corrosive to replace traditional liquid acid catalysts like sulfuric acid. whiterose.ac.ukresearchgate.net

Renewable Feedstocks : Investigating the use of bio-based starting materials derived from fermentation or biomass to produce the precursors for the synthesis, thereby reducing the reliance on petrochemicals. researchgate.net

These sustainable approaches could lead to more cost-effective and ecologically responsible manufacturing processes for this compound. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.22 g/mol |

| CAS Number | 89534-38-3 |

| Appearance | Colorless clear liquid (est.) |

| Specific Gravity | 1.02500 to 1.02900 @ 25.00 °C |

| Refractive Index | 1.45800 to 1.45900 @ 20.00 °C |

| Flash Point | 171.00 °F (77.22 °C) |

| Solubility | Slightly soluble in water |

Source: flavscents.comthegoodscentscompany.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-sulfanylbutyl acetate, and how do reaction conditions influence yield and purity?

- Methodology :

- Esterification : React 3-sulfanylbutanol with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at 60–80°C. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Enzymatic Synthesis : Use lipases (e.g., Candida antarctica lipase B) in non-aqueous media for enantioselective synthesis. Optimize solvent polarity (e.g., hexane vs. tert-butanol) to enhance enzyme activity .

- Purification : Employ fractional distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the ester. Confirm purity using GC-MS or ¹H/¹³C NMR, comparing spectral data to analogous thioacetates (e.g., 2-sulfanylethyl acetate) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity (RH) for 1–3 months. Quantify degradation products (e.g., free thiols) via HPLC with UV detection at 254 nm.

- Oxidative Stability : Use oxygen radical absorbance capacity (ORAC) assays to assess susceptibility to oxidation. Compare results to structurally similar compounds like cholesteryl acetate, which shows enhanced stability due to acetyl group protection .

- pH-Dependent Stability : Evaluate hydrolysis rates in buffers (pH 2–9) at 25°C. Monitor ester bond cleavage via FT-IR spectroscopy (C=O stretch at ~1740 cm⁻¹) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodology :

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with splitless injection. Derivatize free thiols with iodoacetamide to prevent interference.

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive mode. Optimize collision energy for fragmentation patterns (e.g., m/z 133 [CH₃COO⁻]) .

- Headspace Analysis : For volatile quantification, couple static headspace sampling with GC-FID, referencing Henry’s law constants for solubility adjustments (e.g., k°H ~5–8 mol/(kg·bar) for similar esters) .

Advanced Research Questions

Q. How does the sulfanyl group in this compound influence its interactions with lipid bilayers compared to non-sulfur analogs?

- Methodology :

- Molecular Dynamics Simulations : Model interactions using CHARMM36 force fields. Compare membrane insertion energies with non-sulfur analogs (e.g., butyl acetate).

- Fluorescence Anisotropy : Label lipid bilayers with diphenylhexatriene (DPH) to measure changes in membrane fluidity upon compound incorporation.

- Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips and quantify binding kinetics (ka/kd) .

Q. What metabolic pathways degrade this compound in mammalian systems, and how can isotopic labeling clarify these mechanisms?

- Methodology :

- ¹³C-Labeling : Synthesize this compound with ¹³C-acetyl groups. Track metabolites in hepatocyte cultures using LC-HRMS. Identify intermediates (e.g., 3-sulfanylbutanol) via isotopic patterns.

- Enzyme Inhibition Assays : Incubate with liver microsomes ± cytochrome P450 inhibitors (e.g., ketoconazole). Quantify residual ester via UPLC-UV.

- Thiol-Specific Probes : Use monobromobimane to trap free sulfhydryl groups post-hydrolysis, confirming enzymatic vs. non-enzymatic pathways .

Q. How do contradictory thermodynamic data (e.g., proton affinity, solubility) for acetate esters inform experimental design for this compound?

- Methodology :

- Comparative Studies : Measure gas-phase basicity (e.g., proton affinity ~800–835 kJ/mol) via ion mobility spectrometry, contrasting with ethyl acetate data .

- Solubility Parameterization : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Validate with experimental solubility in DMSO, ethanol, and water.

- Data Reconciliation : Apply multivariate analysis to resolve discrepancies (e.g., Henry’s law constants varying by method: 4.7–8.9 mol/(kg·bar)) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Henry’s law constants for structurally related esters?

- Resolution Strategy :

- Method Validation : Compare static vs. dynamic headspace techniques for solubility measurements.

- Temperature Calibration : Account for the temperature dependence constant (d(ln(kH))/d(1/T) ~5300–5700 K) when extrapolating data to 25°C .

- Interlaboratory Studies : Collaborate to standardize protocols, ensuring consistency in solvent purity and pressure calibration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.